molecular formula C9H7BrO B3034118 2-Bromocinnamaldehyde CAS No. 138555-58-5

2-Bromocinnamaldehyde

Cat. No.: B3034118
CAS No.: 138555-58-5
M. Wt: 211.05 g/mol
InChI Key: NIDKLBQFMCVZKV-UHFFFAOYSA-N
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Description

2-Bromocinnamaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKLBQFMCVZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694667
Record name 3-(2-Bromophenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138555-58-5
Record name 3-(2-Bromophenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Safety Profile of 2-Bromocinnamaldehyde (CAS 5443-49-2): A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow necessitates a comprehensive understanding of its safety profile. 2-Bromocinnamaldehyde (CAS 5443-49-2), a versatile intermediate in organic synthesis, is no exception.[1][2] This guide provides an in-depth, technically-focused overview of the safety data for this compound, moving beyond mere compliance to foster a culture of informed and proactive safety in the laboratory.

Compound Identity and Physicochemical Properties

This compound, also known as α-Bromocinnamaldehyde, is an organic compound with the molecular formula C₉H₇BrO.[3] It presents as a tan or dark yellow crystalline powder.[3][4] A clear understanding of its physical and chemical properties is the foundation of safe handling and storage.

PropertyValueSource
Molecular Weight 211.06 g/mol [3]
Appearance Tan/Dark Yellow Crystalline Powder[3][4]
Solubility Soluble in organic solvents.

Further data on properties such as melting point, boiling point, and vapor pressure can be found in supplier documentation, though values may vary.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin irritation, eye irritation, and respiratory tract irritation.[3]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[3]

The causality behind these classifications lies in the chemical reactivity of the α,β-unsaturated aldehyde functionality, which can readily react with biological nucleophiles, and the presence of the bromine atom, which can influence its reactivity and toxicological profile.

Toxicological Profile: Understanding the Risks

A thorough understanding of the toxicological data is paramount for any professional handling this compound.

  • Skin and Eye Irritation: this compound is a confirmed skin and eye irritant.[3] The irritant effect is likely due to its ability to react with proteins and other macromolecules in the skin and eyes. While specific quantitative data from studies such as the Draize test are not available in the public domain, the GHS classification necessitates stringent measures to prevent contact.

  • Respiratory Irritation: The compound is classified as a respiratory tract irritant.[3] This is of particular concern when handling the powdered form, as inhalation of dust can lead to irritation of the nose, throat, and lungs.

  • Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no specific data available for this compound regarding its mutagenic, carcinogenic, or reproductive toxicity. However, data for the related compound, cinnamaldehyde, shows conflicting results in mutagenicity studies and a lack of evidence for carcinogenicity or reproductive toxicity in animal studies.[1][5] Given the structural alert of the α,β-unsaturated aldehyde, which can be a Michael acceptor, and the lack of specific data for the brominated derivative, it is essential to handle this compound with care to minimize long-term exposure until more definitive data becomes available.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

  • Containment: For larger quantities or repetitive tasks, the use of a glove box or other containment solutions should be considered.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.[4]

  • Skin Protection: A lab coat and full-length pants are required. For direct handling, chemically resistant gloves are essential. While specific breakthrough time data for this compound is not available, general guidance for aldehydes and brominated compounds suggests that nitrile or neoprene gloves are suitable for splash protection. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is necessary.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to laboratory safety.

Handling
  • Avoid generating dust. Use techniques such as gentle scooping and weighing on a tared container within a fume hood.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Protect from light.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures: A Self-Validating System

Preparedness for emergencies is a non-negotiable aspect of laboratory safety. The following protocols provide a framework for a self-validating response system.

First-Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • In case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures

A prompt and well-rehearsed response to a spill is critical to mitigate risks.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk Is it a minor or major spill? start->assess minor_spill Minor Spill Protocol assess->minor_spill Minor major_spill Major Spill Protocol assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->ppe evacuate Evacuate Immediate Area | Alert Others major_spill->evacuate call_ehs Call Emergency Services / EHS evacuate->call_ehs contain Contain the Spill Use absorbent socks or dikes ppe->contain absorb Absorb/Neutralize Cover with inert absorbent material contain->absorb collect Collect Waste Scoop into a labeled, sealed container absorb->collect decontaminate Decontaminate Area Wash with soap and water collect->decontaminate dispose Dispose of Waste Follow institutional hazardous waste procedures decontaminate->dispose report Report Incident | Inform Lab Supervisor and EHS dispose->report call_ehs->report

Caption: Workflow for responding to a this compound spill.

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including at a minimum, double nitrile gloves, chemical safety goggles, and a lab coat. If the spill is large or in a poorly ventilated area, a respirator is required.

  • Contain the spill by creating a dike around the perimeter with an inert absorbent material such as vermiculite or sand.

  • Gently cover the spill with the absorbent material, working from the outside in to minimize dust generation.

  • No specific neutralization procedure is widely documented. Therefore, after absorption, the material should be treated as hazardous waste.

  • Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate the spill area with a cloth or paper towels soaked in a soap and water solution.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.

For a major spill , evacuate the area immediately and contact your institution's emergency response team.

Ecological Information

Data on the environmental fate and effects of this compound is limited. However, information on related cinnamic aldehydes suggests they are readily biodegradable and have a low potential for bioaccumulation.[6] Their aquatic toxicity is considered moderate.[6] Despite this, any release into the environment should be avoided. All waste containing this compound must be disposed of as hazardous chemical waste.

Regulatory Information

  • REACH: this compound is registered under the REACH regulation in Europe.[1]

  • TSCA: The TSCA inventory status of this compound should be verified with the supplier, as some sources indicate it is not listed on the public inventory.[7] It is the responsibility of the importer or manufacturer to ensure compliance with TSCA regulations.[8]

Conclusion

This compound is a valuable chemical intermediate that can be used safely with a thorough understanding of its hazards and the implementation of robust safety protocols. The key to its safe handling lies in a proactive approach that prioritizes engineering controls, mandates the use of appropriate PPE, and ensures that all personnel are trained in routine handling and emergency procedures. While data gaps in its toxicological and ecological profile exist, a conservative approach to safety, treating it with the respect due to a potentially hazardous substance, will ensure the well-being of researchers and the integrity of their work.

References

  • PubChem. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585. [Link]

  • Committee on Toxicity. ENNDS Inhalation tox of cinnamaldehyde. [Link]

  • GOV.UK. Bromine: incident management. [Link]

  • U.S. Environmental Protection Agency (EPA). Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review. [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Research Institute for Fragrance Materials, Inc. RIFM fragrance ingredient safety assessment, 2-methyl-3-(p-isopropylphenyl)propionaldehyde, CAS Registry Number 103-95-7. [Link]

  • U.S. Environmental Protection Agency (EPA). Formaldehyde Emission Standards for Composite Wood Products. [Link]

  • Australian Government Department of Health. Cinnamic aldehydes: Environment tier II assessment. [Link]

  • Kent State University. Cleaning up a spill. [Link]

  • GOV.UK. Fire and rescue service: operational guidance for incidents involving hazardous materials. [Link]

  • National Fire Protection Association (NFPA). Fire Protection Guide to Hazardous Materials. [Link] (General reference, specific document not freely available)

  • U.S. Environmental Protection Agency (EPA). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). [Link] (General reference to PPRTV program)

  • National Institute for Public Health and the Environment (RIVM). Adverse health effects of cigarette smoke: aldehydes. [Link]

  • University of Lethbridge. Chemical Release (Spill) Response Guideline. [Link]

  • Arden Winch. European Protective Glove Standards | EN374-2. [Link]

  • National Toxicology Program (NTP). Nomination Background: Cinnamaldehyde (CASRN: 104-55-2). [Link]

  • JRC Publications Repository. Testing Strategies for the Prediction of Skin and Eye Irritation and Corrosion for Regulatory Purposes. [Link]

  • University of Cambridge. Spill procedure: Clean-up guidance. [Link]

  • U.S. Environmental Protection Agency (EPA). TSCA Inventory. [Link]

  • U.S. Environmental Protection Agency (EPA). About the TSCA Chemical Substance Inventory. [Link]

Sources

Alpha-bromocinnamaldehyde vs cinnamaldehyde reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Comparative Reactivity of Alpha-Bromocinnamaldehyde and Cinnamaldehyde

Abstract

For researchers and professionals in organic synthesis and drug development, understanding the nuanced reactivity of functionalized intermediates is paramount. Cinnamaldehyde, a well-known α,β-unsaturated aldehyde, serves as a foundational building block. The introduction of a halogen, specifically bromine, at the α-position to form α-bromocinnamaldehyde, dramatically alters the molecule's electronic and steric profile. This guide provides an in-depth analysis of the resulting changes in chemical reactivity, moving beyond simple definitions to explore the causal mechanisms that dictate reaction outcomes. We will dissect the electronic and steric effects of the α-bromo substituent, compare reaction pathways such as nucleophilic addition, and provide practical, field-tested protocols for synthesis and comparative analysis. This document is designed to serve as a technical resource, empowering scientists to leverage the unique properties of these compounds in their research and development endeavors.

Introduction: A Tale of Two Aldehydes

Cinnamaldehyde is a natural product renowned for its fragrance and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its conjugated system, comprising a phenyl group, an alkene, and an aldehyde, presents multiple sites for chemical modification. A key derivative, α-bromocinnamaldehyde, is a synthetic compound where the hydrogen on the carbon adjacent to the carbonyl group is replaced by a bromine atom.[3] This seemingly minor alteration has profound implications for the molecule's reactivity and biological function, often enhancing its potency as an antimicrobial or antifungal agent.[4][5] This guide will elucidate the chemical principles governing these differences, providing a framework for predicting and controlling their synthetic transformations.

Molecular Structures and Core Properties

A direct comparison of the physical properties of these two compounds reveals the initial impact of the bromine substitution.

PropertyCinnamaldehydeα-BromocinnamaldehydeReference(s)
Structure C₆H₅CH=CHCHOC₆H₅CH=C(Br)CHO[3]
Molar Mass 132.16 g/mol 211.06 g/mol [3]
Appearance Yellowish oily liquidTan crystalline powder[3]
CAS Number 104-55-25443-49-2[3][6]

The Decisive Impact of the Alpha-Bromo Substituent

The divergence in reactivity between cinnamaldehyde and its α-bromo derivative stems from the interplay of electronic and steric effects imposed by the bromine atom.

Electronic Effects: An Inductive Powerhouse

The primary electronic influence of the bromine atom is its strong negative inductive effect (-I). As a highly electronegative atom, it withdraws electron density from the adjacent α-carbon. This effect propagates through the conjugated π-system, leading to a significant increase in the electrophilicity of both the carbonyl carbon (C1) and the β-carbon (C3).

This electron withdrawal makes α-bromocinnamaldehyde a more potent electrophile than cinnamaldehyde, priming it for faster reactions with nucleophiles. The α,β-unsaturated carbonyl pharmacophore in such compounds acts as an electrophilic acceptor, readily reacting with nucleophiles via Michael-type addition.[7]

G cluster_cinnamaldehyde Cinnamaldehyde cluster_bromocinnamaldehyde α-Bromocinnamaldehyde C6H5_C C₆H₅ CH_beta_C CH C6H5_C->CH_beta_C CH_alpha_C CH CH_beta_C->CH_alpha_C = CHO_C CHO CH_alpha_C->CHO_C note_C Standard electrophilicity C6H5_B C₆H₅ CH_beta_B CH C6H5_B->CH_beta_B C_alpha_B C CH_beta_B->C_alpha_B = C_alpha_B->CH_beta_B e⁻ withdrawal Br_B Br C_alpha_B->Br_B CHO_B CHO C_alpha_B->CHO_B note_B Enhanced electrophilicity due to inductive effect of Br G cluster_main Nucleophilic Addition to α,β-Unsaturated Aldehyde cluster_pathways Start R-CH=C(X)-CHO + Nu⁻ (X = H or Br) TS_12 Transition State (1,2-Addition) Start->TS_12 Attack at C=O TS_14 Transition State (1,4-Addition) Start->TS_14 Attack at β-Carbon Prod_12 1,2-Adduct (Alcohol) TS_12->Prod_12 Protonation note1 For X=Br: Steric hindrance from Br may increase energy of TS_12 Intermediate_14 Enolate Intermediate TS_14->Intermediate_14 note2 For X=Br: Inductive effect of Br lowers energy of TS_14 Prod_14 1,4-Adduct (Saturated Aldehyde) Intermediate_14->Prod_14 Protonation

Caption: Competing pathways for nucleophilic addition.

Applications in Synthesis and Drug Development

The distinct reactivities of these compounds translate into different applications. Cinnamaldehyde is a precursor in many syntheses and its derivatives are widely studied for therapeutic potential. [8] α-Bromocinnamaldehyde is not merely a laboratory curiosity. It is used as a potent anti-mildew agent and has demonstrated superior bactericidal activity compared to its parent compound in certain contexts. [4][9]For example, it has been shown to be effective at eradicating persister cells in Escherichia coli, a challenge for traditional antibiotics. [5]This enhanced biological activity is likely due to its increased electrophilicity, allowing it to react more readily with nucleophilic residues (like cysteine or lysine) in bacterial proteins and enzymes.

Experimental Protocols

To provide a practical context, we outline protocols for the synthesis of α-bromocinnamaldehyde and a method for comparing its reactivity against cinnamaldehyde.

Protocol 1: Synthesis of α-Bromocinnamaldehyde from Cinnamaldehyde

This two-step, one-pot procedure is adapted from established methods and involves the bromination of the double bond followed by base-catalyzed elimination of HBr. [6][9][10] Materials and Equipment:

  • Cinnamaldehyde (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Bromine (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Ethanol (for recrystallization)

  • Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, condenser, ice bath, Buchner funnel.

Procedure:

  • Bromine Addition:

    • Dissolve cinnamaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add an equimolar amount of bromine dropwise to the stirred solution. Maintain the temperature below 10 °C. The reddish-brown color of bromine should disappear as it reacts.

    • After the addition is complete, stir for an additional 30 minutes at 0-5 °C to ensure the formation of the 2,3-dibromo-3-phenylpropionaldehyde intermediate.

  • Elimination of HBr:

    • To the same flask, add anhydrous potassium carbonate in portions. Caution: Gas evolution (CO₂) will occur.

    • Remove the ice bath and fit the flask with a condenser.

    • Heat the mixture to a gentle reflux (approx. 80-90 °C) for 1-2 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water. A solid precipitate (the crude product) should form.

    • Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

    • Recrystallize the crude solid from hot ethanol to yield pure α-bromocinnamaldehyde as a tan crystalline solid.

Protocol 2: Comparative Reactivity with a Thiol Nucleophile (HPLC Analysis)

This workflow allows for a quantitative comparison of the reaction rates of both aldehydes with a model thiol, thiophenol, via a 1,4-conjugate addition.

Caption: Workflow for comparative kinetic analysis.

Procedure:

  • Preparation: Prepare equimolar stock solutions of cinnamaldehyde, α-bromocinnamaldehyde, thiophenol, and a non-reactive internal standard (e.g., naphthalene) in a suitable solvent like acetonitrile.

  • Reaction Initiation: In two separate thermostated vials at 25 °C, combine the cinnamaldehyde or α-bromocinnamaldehyde solution with the internal standard. Initiate the reactions by adding the thiophenol solution to each vial simultaneously.

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction vial and immediately quench it in a separate vial containing a large excess of a quenching agent (e.g., a dilute solution of a mild alkylating agent like methyl iodide to consume any remaining thiophenol).

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Develop a method that provides good separation of the starting aldehyde, the product, and the internal standard.

  • Data Analysis: For each time point, calculate the concentration of the remaining aldehyde by comparing its peak area to that of the internal standard. Plot the concentration of each aldehyde versus time. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope for α-bromocinnamaldehyde would quantitatively confirm its higher reactivity.

Conclusion

The substitution of a single hydrogen atom with bromine at the α-position transforms cinnamaldehyde into a significantly more reactive and, in many biological contexts, more potent molecule. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing inductive effect of bromine, which increases the electrophilicity of the entire conjugated system. While steric hindrance from the bromine atom also plays a role, the electronic activation is often the dominant factor, particularly for conjugate addition reactions. For scientists in drug discovery and synthetic chemistry, α-bromocinnamaldehyde represents a valuable synthon—an electronically activated building block that can be used to construct complex molecular architectures and develop novel therapeutic agents with enhanced efficacy. Understanding the fundamental principles outlined in this guide is key to harnessing its full potential.

References

  • Disadee, W., Ishikawa, T., & Seki, H. (2006). Guanidinium ylide mediated aziridination: identification of a spiro imidazolidine-oxazolidine intermediate. The Journal of organic chemistry, 71(17), 6600-6603. [Link]

  • Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405. [Link]

  • Google Patents. (2019). CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde.
  • Gao, C., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1385333. [Link]

  • Study.com. (n.d.). Cinnamaldehyde reacts with liquid bromine. Retrieved from [Link]

  • Martí-Marqués, L., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry, 4(1), 221-235. [Link]

  • MDPI. (2023). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. Retrieved from [Link]

  • MDPI. (2023). Comparative GC Analysis, Bronchodilator Effect and the Detailed Mechanism of Their Main Component—Cinnamaldehyde of Three Cinnamon Species. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Bromocinnamaldehyde. Retrieved from [Link]

  • Appendino, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Scientific Reports, 7(1), 4983. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2010). CN101898944A - Preparation process of α-bromocinnamaldehyde.
  • Li, Y., et al. (2017). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. Frontiers in Microbiology, 8, 1493. [Link]

  • Chen, J., et al. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology, 12, 856578. [Link]

  • ResearchGate. (n.d.). α-Bromination of linear enals and cyclic enones. Retrieved from [Link]

  • Redalyc. (n.d.). Infrared spectra comparison between cinnamon essential oil and Cinnamaldehyde. Retrieved from [Link]

  • Wang, Y., et al. (2015). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PLoS ONE, 10(8), e0131135. [Link]

  • Pearson. (n.d.). Cinnamaldehyde, the pleasant-smelling substance found in cinnamon oil. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cinnamaldehyde: A Key Pharmaceutical Intermediate for Innovative Drug Development. Retrieved from [Link]

  • Clark, J. (2023). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

  • MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Spandidos Publications. (2022). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Retrieved from [Link]

Sources

2-Bromo-3-phenyl-2-propenal molecular weight and formula

Technical Monograph: 2-Bromo-3-phenyl-2-propenal ( -Bromocinnamaldehyde)

Executive Summary & Physicochemical Profile

2-Bromo-3-phenyl-2-propenal (Commonly:



This guide provides a validated technical breakdown of the compound, moving beyond basic identification to actionable synthetic and application data.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name (2Z)-2-Bromo-3-phenylprop-2-enalZ-isomer is thermodynamically favored in standard synthesis.
CAS Registry 5443-49-2 Primary identifier for the

-bromo derivative.[1][2][3][4][5][6]
Molecular Formula

Molecular Weight 211.06 g/mol Calculated based on standard atomic weights (

).[2][5]
Appearance Pale yellow to amber crystalline solidColor deepens upon oxidation/exposure to light.
Melting Point 68 – 72 °CSharp melting point indicates high purity; broad range suggests dibromide contamination.
Solubility DCM, EtOAc, Ethanol, DMSOHydrophobic; practically insoluble in water.
Reactivity Class

-Haloenals
Potent alkylating agent; lachrymator.

Synthetic Architecture & Protocol

The synthesis of



Validated Synthetic Pathway

The most robust route involves the bromination of trans-cinnamaldehyde followed by dehydrobromination using a weak base.

Reaction Logic:

  • Electrophilic Addition: Bromine adds across the C=C double bond. This is exothermic and requires cooling to prevent polymerization or over-bromination of the aromatic ring.

  • E1cB Elimination: Base-induced elimination of HBr. The acidity of the

    
    -proton (flanked by the aldehyde and the bromine) drives the regioselectivity, restoring the double bond with the bromine retained at the 
    
    
    -position.

SynthesisPathStarttrans-Cinnamaldehyde(Precursor)Step1Addition Phase(Br2, AcOH/DCM, <10°C)Start->Step1ElectrophilicAttackInter2,3-Dibromo-3-phenylpropanal(Intermediate)Step1->InterRapidPrecipitationStep2Elimination Phase(K2CO3 or Pyridine, Reflux)Inter->Step2Base-MediatedDehydrobrominationProductα-Bromocinnamaldehyde(Target)Step2->ProductRecrystallization(EtOH)

Figure 1: Step-wise synthetic workflow for the production of

Detailed Experimental Protocol

Note: This procedure assumes standard Schlenk line techniques.

Reagents:

  • trans-Cinnamaldehyde (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent)[7]

  • Potassium Carbonate (

    
    ) (Anhydrous)[7]
    

Step-by-Step Methodology:

  • Solvation & Cooling: Dissolve cinnamaldehyde in glacial acetic acid (approx. 5 mL per mmol) in a round-bottom flask. Cool the system to 0–5°C using an ice-water bath. Why: Low temperature suppresses side reactions and controls the exothermic nature of bromination.

  • Bromination: Add

    
     dropwise over 30 minutes. The solution will transition from yellow to deep red/orange. Stir for an additional 1 hour at room temperature.
    
    • Checkpoint: Monitor by TLC.[7] The disappearance of the cinnamaldehyde spot indicates conversion to the erythro-2,3-dibromo intermediate.

  • Elimination: Add anhydrous

    
     (1.5 eq) directly to the reaction mixture. Heat the suspension to reflux (approx. 80–90°C) for 30–60 minutes.
    
    • Mechanism:[8] The base abstracts the proton at C2. The bromine at C3 acts as the leaving group (or vice versa depending on mechanism, but the result is conjugation restoration).

  • Work-up: Pour the reaction mixture into ice water. The product typically precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol or a hexane/ethyl acetate mixture.

    • Target: Pale yellow needles.

Reactivity & Drug Development Applications

In drug discovery, 2-Bromo-3-phenyl-2-propenal is utilized not as a final drug, but as a "warhead" or a scaffold builder. Its reactivity is defined by the Michael Acceptor motif.

The Electrophilic Warhead

The compound possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the



ReactivityCenterα-Bromocinnamaldehyde(Scaffold)AbramovAbramov Reaction(P-Nucleophiles)Center->AbramovTrialkyl PhosphiteMichaelMichael Addition(S-Nucleophiles / C-Nucleophiles)Center->MichaelThiols / EnolatesHeterocycleCyclization(N-Nucleophiles)Center->HeterocycleHydrazines / HydroxylamineProd1α-Hydroxyphosphonates(Antimicrobial/Enzyme Inhibitors)Abramov->Prod1Prod2Thio-Adducts(Covalent Inhibition)Michael->Prod2Prod3Isoxazoles / PyrazolesHeterocycle->Prod3

Figure 2: Divergent synthetic utility of the

Specific Applications
  • Covalent Inhibition: The

    
    -bromoenone motif can act as a covalent inhibitor for enzymes containing active-site cysteines. The bromine acts as a leaving group in certain substitution scenarios or enhances the Michael addition reversibility profile.
    
  • Phosphonate Synthesis: As detailed in recent literature (Nokhbeh et al., 2019), this compound reacts with dialkyl phosphites (Abramov reaction) to form

    
    -hydroxyphosphonates, which exhibit significant antimicrobial activity against ESKAPE pathogens.
    

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • Lachrymator: This compound is a potent tear gas agent (similar to bromoacetone). All operations must be conducted in a functioning fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21585, alpha-Bromocinnamaldehyde. Retrieved from [Link]

  • Nokhbeh, S. R., Gholizadeh, M., Salimi, A., & Sparkes, H. A. (2019).

    
    -bromocinnamaldehyde. Journal of Molecular Structure, 1195, 542–554.[7] [Link]
    
  • Google Patents.CN101898944A: Preparation process of alpha-bromocinnamaldehyde.

Biological activity of alpha-bromocinnamaldehyde derivatives

Technical Monograph: Biological Activity of -Bromocinnamaldehyde Derivatives

Executive Summary




This guide analyzes the structure-activity relationships (SAR), synthesis, and biological mechanisms of

Chemical Basis & Structure-Activity Relationship (SAR)

The Warhead: -Halo Enal Moiety

The core biological activity of

  • Michael Acceptor: The

    
    -carbon is highly electrophilic. The 
    
    
    -bromine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the
    
    
    -carbon relative to unsubstituted cinnamaldehyde.
  • Covalent Modification: The primary mechanism of action is the irreversible alkylation of nucleophilic cysteine thiol groups on critical proteins (e.g., enzymes like thioredoxin reductase or bacterial metabolic regulators).

SAR Trends
  • Phenyl Ring Substitutions: Electron-withdrawing groups (e.g.,

    
    ) on the phenyl ring further enhance the electrophilicity of the Michael acceptor, often increasing antimicrobial potency but potentially reducing selectivity.
    
  • Phosphorylation: Converting the aldehyde group into

    
    -hydroxyphosphonates improves stability and water solubility. Interestingly, this modification can reduce mammalian cytotoxicity (e.g., against A549 lung cells) while retaining broad-spectrum antimicrobial activity, as seen in recent studies [1].
    

Synthesis of -Bromocinnamaldehyde[1][2][3][4][5]

The synthesis of

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion of cinnamaldehyde to

SynthesisPathwayStartTrans-CinnamaldehydeStep1Bromination(Br2 / Acetic Acid)Start->Step1Low Temp (<10°C)Inter2,3-Dibromo-3-phenylpropanalStep1->InterStep2Dehydrobromination(K2CO3 / Reflux)Inter->Step2Endalpha-Bromocinnamaldehyde(Yield ~80-85%)Step2->End- HBr

Figure 1: Two-step synthesis of

Validated Synthesis Protocol

Objective: Synthesis of 2-bromo-3-phenyl-2-propenal (

  • Bromination (Addition):

    • Dissolve trans-cinnamaldehyde (10 mmol) in glacial acetic acid (15 mL).

    • Cool the solution to 0–5°C in an ice bath.

    • Add Bromine (

      
      , 10 mmol) dropwise over 20 minutes. Note: Maintain temperature below 10°C to prevent side reactions.
      
    • Stir for 15 minutes. The solution will contain the intermediate 2,3-dibromo-3-phenylpropanal.[1]

  • Elimination (Dehydrobromination):

    • Add anhydrous Potassium Carbonate (

      
      , 15 mmol) directly to the reaction mixture.
      
    • Heat to reflux (approx. 80–100°C) for 30 minutes.

    • Mechanism:[1][2][3][4] The base removes the acidic proton at the

      
      -position, leading to the elimination of HBr and restoration of the double bond.
      
  • Work-up:

    • Cool to room temperature.[5]

    • Pour mixture into ice-cold water (100 mL) to precipitate the crude product.

    • Filter the solid and wash with cold water.

    • Recrystallization: Purify using Ethanol or Hexane/Ethyl Acetate (8:2) to obtain pale yellow crystals (mp 66–68°C).

Antimicrobial Activity: The "Persister" Killer

Unlike many antibiotics that require active bacterial growth to work,

persister cells
Quantitative Efficacy (MIC Data)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of

OrganismStrain TypeMIC (

g/mL)
Effect on Persisters
Escherichia coliWild Type (Exponential)200Complete Eradication
Escherichia coliStationary Phase (Dormant)400Complete Eradication
Escherichia coliTisB-overexpressing (Tolerant)200Complete Eradication
Staphylococcus aureusMRSA100-200Significant Inhibition
Candida albicansFungal Pathogen< 50High Potency
Mechanism of Action: ROS-Independent

While cinnamaldehyde often kills via Reactive Oxygen Species (ROS) generation,

36

ROS-independent pathway3

Proposed Pathway:

  • Permeation:

    
    -BCA penetrates the bacterial cell envelope.
    
  • Target Engagement: The

    
    -bromo enal group acts as a Michael acceptor.
    
  • Alkylation: It covalently binds to thiol groups (-SH) on essential metabolic enzymes (e.g., enzymes involved in nucleotide synthesis or membrane integrity).

  • Collapse: Rapid loss of enzymatic function leads to cell death, regardless of metabolic state (growth vs. dormancy).

Mechanismcluster_rosNote: ROS Scavengers (Thiourea) do NOT block this pathBCAalpha-BCA(Electrophile)CellEntryCellular UptakeBCA->CellEntryTargetProtein-Cysteine Thiol(Nucleophile)CellEntry->TargetDiffusionComplexCovalent Adduct(Michael Addition)Target->ComplexAlkylationResultEnzyme Inactivation(Metabolic Collapse)Complex->ResultDeathCell Death(Persister & Growing)Result->Death

Figure 2: ROS-independent mechanism of action targeting cysteine thiols in bacterial proteins.

Oncological Applications

Cytotoxicity and Selectivity

  • Phosphorylated Derivatives: Recent research indicates that

    
    -hydroxyphosphonate derivatives of 
    
    
    -BCA show reduced toxicity toward healthy human fibroblast cells while maintaining antimicrobial efficacy [1]. This suggests that derivatization is key to repurposing these scaffolds for systemic use.
  • Pathway: In cancer cells, cinnamaldehyde analogs typically inhibit the NF-

    
    B pathway and induce apoptosis via mitochondrial dysfunction. The 
    
    
    -bromo modification likely enhances the potency of these interactions through irreversible binding to NF-
    
    
    B signaling proteins.

Experimental Protocols for Validation

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the lowest concentration of

  • Preparation: Prepare a stock solution of

    
    -BCA in DMSO (e.g., 10 mg/mL).
    
  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 400

    
    g/mL to 3.125 
    
    
    g/mL).
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls: Include a Growth Control (bacteria + solvent) and Sterility Control (media only).

  • Incubation: Incubate at 37°C for 16–24 hours.

  • Readout: The MIC is the lowest concentration well with no visible turbidity.

Time-Kill Assay (Persister Validation)

Purpose: Verify activity against stationary phase (dormant) cells.

  • Culture: Grow E. coli to stationary phase (culture for 24+ hours).

  • Treatment: Aliquot culture and treat with

    
    -BCA (e.g., 400 
    
    
    g/mL) and a control antibiotic (e.g., Ampicillin 100
    
    
    g/mL).
  • Sampling: At t = 0, 1, 3, and 6 hours, remove aliquots.

  • Wash: Centrifuge and wash pellets with PBS to remove the drug (prevent carryover effect).

  • Plating: Serially dilute and plate on agar. Count CFU/mL.

  • Success Criteria:

    
    -BCA should show >3 log reduction in CFU, whereas Ampicillin will likely show minimal effect on stationary cells.
    

References

  • Davletshin, R., et al.

    
    -bromocinnamaldehyde."[7] Journal of Molecular Structure, 2024. 
    
  • Li, Y., et al. "Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli."[3] PLOS ONE, 2017.[3][4]

  • Yin, L., et al. "Advances in pharmacological effects and mechanism of action of cinnamaldehyde."[8] Frontiers in Pharmacology, 2022.

  • PubChem.[9][10] "alpha-Bromocinnamaldehyde Compound Summary." National Library of Medicine.

Methodological & Application

The Application of 2-Bromocinnamaldehyde as a Michael Acceptor in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-bromocinnamaldehyde as a Michael acceptor in medicinal chemistry. It delves into the underlying chemical principles, offers practical experimental protocols for its evaluation, and discusses its application in targeting specific biological pathways, with a focus on the Keap1-Nrf2 antioxidant response system.

Introduction: The Strategic Role of Michael Acceptors in Covalent Drug Design

In modern drug discovery, the formation of a covalent bond between a small molecule and its protein target offers distinct advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1] Michael acceptors are a prominent class of electrophilic "warheads" integrated into drug candidates to achieve this covalent modification.[2] These moieties are typically α,β-unsaturated carbonyl compounds that react with nucleophilic amino acid residues on the target protein, most commonly cysteine, through a conjugate addition reaction known as the Michael addition.[2][3] The inherent reactivity of the Michael acceptor must be finely tuned to ensure selective targeting of the desired protein with minimal off-target effects.

This compound emerges as a noteworthy scaffold in this context. Its α,β-unsaturated aldehyde functionality serves as the Michael acceptor, while the bromine substitution on the phenyl ring provides a handle for synthetic diversification and can influence the electrophilicity of the reactive system. This guide will explore the theoretical and practical aspects of leveraging this compound in covalent inhibitor design.

The Chemistry of this compound as a Michael Acceptor

The reactivity of this compound is centered on its α,β-unsaturated aldehyde system. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles like the thiolate anion of a cysteine residue.

Figure 1: Michael Addition of this compound.

The thiol group of a cysteine residue, typically in its deprotonated thiolate form within a protein's microenvironment, acts as the nucleophile (Michael donor). It attacks the electrophilic β-carbon of this compound (the Michael acceptor), leading to the formation of a stable carbon-sulfur covalent bond.[2] This irreversible modification can lock the target protein in an inhibited state.

Application Notes: Targeting the Keap1-Nrf2 Pathway

A prime example of a pathway targeted by electrophilic Michael acceptors is the Keap1-Nrf2 system, a master regulator of the cellular antioxidant response.[4] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[5] Keap1 possesses several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.

Covalent modification of these cysteine residues by Michael acceptors like this compound can induce a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[5] This prevents Nrf2 degradation, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[6]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free BCA This compound BCA->Keap1_Nrf2 Covalent Modification of Keap1 Cysteines Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Cytoprotective Gene Transcription ARE->Genes

Figure 2: Keap1-Nrf2 Pathway Activation by this compound.

Experimental Protocols

To rigorously evaluate this compound or its derivatives as Michael acceptors, a multi-tiered experimental approach is essential. This should encompass in chemico reactivity assays, confirmation of covalent modification, and cell-based functional assays.

Protocol 1: In Chemico Reactivity Assessment using the Direct Peptide Reactivity Assay (DPRA)

The DPRA is a validated in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[7][8] This assay serves as an excellent initial screen for the Michael acceptor potential of this compound.

Objective: To determine the percentage depletion of cysteine- and lysine-containing peptides after incubation with this compound.

Materials:

  • This compound (test chemical)

  • Cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)

  • Lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium acetate buffer (pH 7.4)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in acetonitrile.

    • Prepare a 0.667 mM stock solution of the cysteine peptide in ammonium acetate buffer.

    • Prepare a 0.667 mM stock solution of the lysine peptide in ammonium acetate buffer.

  • Reaction Incubation:

    • For the cysteine reactivity assay, mix the cysteine peptide stock solution with the this compound stock solution to achieve a final peptide concentration of 0.5 mM and a final test chemical concentration in a 1:10 ratio (peptide:chemical).

    • For the lysine reactivity assay, the ratio is typically 1:50 (peptide:chemical).

    • Prepare a reference control for each peptide containing the peptide and the corresponding amount of acetonitrile without the test chemical.

    • Incubate all samples for 24 hours at 25°C with gentle agitation.[8]

  • HPLC Analysis:

    • Following incubation, quench the reaction by dilution with mobile phase.

    • Analyze the samples by reverse-phase HPLC with UV detection at 220 nm.[3]

    • Quantify the peak area of the unreacted peptide in both the test and reference samples.

  • Data Analysis:

    • Calculate the percent peptide depletion using the following formula: % Depletion = [1 - (Peak Area of test sample / Peak Area of reference control)] * 100

    • High depletion of the cysteine peptide and low depletion of the lysine peptide is indicative of selective reactivity towards thiols, a hallmark of many Michael acceptors.

Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the covalent modification of a target protein and identifying the specific amino acid residue(s) involved.[9]

Objective: To confirm that this compound forms a covalent adduct with a model protein (e.g., recombinant Keap1) and to identify the site of modification.

Materials:

  • Purified recombinant target protein (e.g., Keap1)

  • This compound

  • Reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Trypsin, MS-grade

  • LC-MS/MS system (e.g., ESI-qTOF or LTQ-Orbitrap)

Procedure:

  • Protein-Inhibitor Incubation:

    • Incubate the target protein (e.g., 5-10 µM) with an excess of this compound (e.g., 50-100 µM) in the reaction buffer for 1-2 hours at room temperature.[10]

    • Include a control sample of the protein incubated with the vehicle (e.g., DMSO) alone.

  • Intact Protein Analysis (Optional but Recommended):

    • Desalt the samples and analyze by LC-MS to determine the mass of the intact protein.

    • A mass increase corresponding to the molecular weight of this compound (211.06 Da) in the treated sample confirms covalent adduct formation.

  • Proteolytic Digestion:

    • Denature, reduce, and alkylate the protein samples (optional, depending on the protein).

    • Digest the proteins overnight at 37°C with trypsin (enzyme:substrate ratio of 1:50).[10]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by reverse-phase nanoLC-MS/MS.

    • The mass spectrometer should be operated in data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptide ions.[10]

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database using a search engine like Mascot or Andromeda.[11]

    • Crucially, include a variable modification in the search parameters corresponding to the mass of this compound (+211.057 Da) on nucleophilic residues (Cys, Lys, His).

    • Successful identification of a peptide with this mass shift, supported by a high-quality MS/MS spectrum showing fragmentation patterns consistent with the modified peptide, confirms the site of covalent adduction.

Protocol 3: Cellular Assay for Nrf2 Activation - Western Blot for Nuclear Translocation

A key functional consequence of Keap1 modification is the stabilization and nuclear translocation of Nrf2.[12] This can be readily assessed by Western blotting of nuclear and cytoplasmic fractions.

Objective: To determine if treatment of cells with this compound leads to an accumulation of Nrf2 in the nucleus.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

  • This compound

  • Cell culture medium and reagents

  • Nuclear/cytoplasmic fractionation kit

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 4-6 hours). A known Nrf2 activator like sulforaphane can be used as a positive control.[13]

  • Cell Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit.[14]

  • Protein Quantification:

    • Determine the protein concentration of each fraction using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Re-probe the blots with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively, and to serve as loading controls.

  • Data Analysis:

    • Quantify the band intensities for Nrf2 in the nuclear fractions. An increase in nuclear Nrf2 levels in the this compound-treated cells compared to the vehicle control indicates Nrf2 activation.

Protocol 4: Cellular Assay for Nrf2 Activation - ARE-Reporter Gene Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.[6]

Objective: To quantify the activation of the Antioxidant Response Element (ARE) in response to treatment with this compound.

Materials:

  • A cell line stably or transiently transfected with an ARE-luciferase reporter construct.[5]

  • This compound

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Plate the ARE-reporter cell line in a white, clear-bottom 96-well plate.

    • Treat the cells with a dilution series of this compound (and vehicle control).

  • Incubation:

    • Incubate the plate for a period sufficient to allow for gene transcription and translation (e.g., 16-24 hours) at 37°C in a CO2 incubator.[6]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-30 minutes in the dark to allow for cell lysis and signal stabilization.[6]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

    • Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Data Summary and Interpretation

The data obtained from these protocols should be systematically organized to build a comprehensive profile of the Michael acceptor activity of this compound.

Assay TypeKey ParametersExpected Outcome for an Active Compound
DPRA % Cysteine Depletion, % Lysine DepletionHigh Cys depletion, Low Lys depletion
Mass Spectrometry Mass shift of intact protein, Identification of modified peptidesMass shift = +211.06 Da, Identification of Cys-adducted peptides
Nrf2 Western Blot Nuclear Nrf2 protein levelsDose-dependent increase in nuclear Nrf2
ARE-Reporter Assay Fold induction of luciferase, EC50Dose-dependent increase in luminescence, quantifiable EC50

Conclusion

This compound represents a versatile and tunable scaffold for the design of covalent inhibitors targeting nucleophilic residues in proteins. By employing a systematic evaluation workflow encompassing in chemico reactivity, direct confirmation of covalent modification, and robust cell-based functional assays, researchers can effectively characterize its potential as a Michael acceptor for therapeutic applications. The protocols and principles outlined in this guide provide a solid framework for advancing drug discovery projects that leverage this promising chemical entity.

References

  • Chavez, J., et al. (2010). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Methods in Enzymology, 473, 145–165. Available from: [Link]

  • Johnson, T. W., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 3(6), 699-713. Available from: [Link]

  • WuXi AppTec. (2022). Webinar - Development of Covalent Drugs with New Emerging Technologies. YouTube. Available from: [Link]

  • Johnson, T. W., & Keillor, J. W. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Chemical Biology, 3(4), 447-455. Available from: [Link]

  • Enoch, S. J., et al. (2012). Examination of Michael addition reactivity towards glutathione by transition-state calculations. SAR and QSAR in Environmental Research, 23(3-4), 331-346. Available from: [Link]

  • BPS Bioscience. (n.d.). KEAP1:Nrf2 Assay Service. BPS Bioscience. Available from: [Link]

  • Sena, C. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1553. Available from: [Link]

  • Tan, S. M., et al. (2017). Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse Embryonic Fibroblast (MEF) of wild type (WT) and Nrf2 knockout cells (N0) for 10 and 12 h treatment. ResearchGate. Available from: [Link]

  • EURL ECVAM. (2021). DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. JRC Big Data Analytics Platform. Available from: [Link]

  • Willemsen, J. S., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available from: [Link]

  • Simeonov, A., & Ma, J. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1435, 127-136. Available from: [Link]

  • Chart-Asa, K., et al. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. Free Radical Biology and Medicine, 88(Pt B), 284-290. Available from: [Link]

  • Mas-Bellinger, C., et al. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Food and Chemical Toxicology, 113, 222-229. Available from: [Link]

  • Johnson, T. W., & Keillor, J. W. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. Available from: [Link]

  • Roberts, D. W. (2022). Peptide reactivity assays for skin sensitisation – scope and limitations. Alternatives to Laboratory Animals, 50(2), 125-139. Available from: [Link]

  • Mayer, R. J., & Ofial, A. R. (2018). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Angewandte Chemie International Edition, 57(42), 13919-13923. Available from: [Link]

  • Enoch, S. J., et al. (2011). The Use of Chemical Reactivity Assays in Toxicity Prediction. JRC Publications Repository. Available from: [Link]

  • van den Broek, T. J., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4905. Available from: [Link]

  • Lee, H., et al. (2022). Pre-validation study of spectrophotometric direct peptide reactivity assay (Spectro-DPRA) as a modified in chemico skin sensitization test method. Toxicology and Applied Pharmacology, 444, 116032. Available from: [Link]

  • INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. INDIGO Biosciences. Available from: [Link]

  • Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA). Eurofins. Available from: [Link]

  • Tiwary, S., & Shukla, D. (2022). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 18(12), 7709-7719. Available from: [Link]

  • Walz, M. M., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available from: [Link]

  • Wondrousch, D., et al. (2011). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology, 24(7), 1147-1157. Available from: [Link]

  • Signosis. (n.d.). Antioxidant Pathway. Signosis. Available from: [Link]

  • Shimadzu. (n.d.). eL531 Analysis of DPRA (Direct Peptide Reactivity Assay) for Skin Sensitization Testing Using Prominence-i. Shimadzu. Available from: [Link]

  • Willemsen, J. S., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available from: [Link]

  • Enoch, S. J., et al. (2012). Examination of Michael addition reactivity towards glutathione by transition-state calculations. SAR and QSAR in Environmental Research, 23(3-4), 331-346. Available from: [Link]

  • BPS Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. BioKin, Ltd. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for 2-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Bromocinnamaldehyde. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: this compound, an aromatic aldehyde, generally exhibits good solubility in a range of organic solvents.[1] Based on its chemical structure and the known solubility of its parent compound, cinnamaldehyde, you can expect it to be soluble in common organic solvents such as ethanol, diethyl ether, and chloroform.[2][3] For synthetic chemistry purposes, solvents like dichloromethane (DCM), tetrahydrofuran (THF), and carbon tetrachloride have been used in reactions involving this compound, which suggests its solubility in these media.[4][5]

However, it has limited solubility in water due to the hydrophobic nature of its phenyl group.[2] Therefore, for most applications, starting with a common organic solvent is recommended.

Q2: Is there a table of common solvents and their effectiveness for dissolving this compound?

SolventPolarityExpected SolubilityNotes
Water HighVery Low / InsolubleThe hydrophobic phenyl group limits solubility.[2]
Methanol HighModerate to GoodCan be a good starting point, miscible with water.[6]
Ethanol HighGoodGenerally a good solvent for aromatic aldehydes.[1][2][3]
Isopropanol MediumGoodSimilar to ethanol, a good choice for many applications.
Acetone MediumGoodA versatile solvent for moderately polar compounds.
Dichloromethane (DCM) MediumGoodOften used in organic synthesis with this compound.[4]
Chloroform MediumGoodA known solvent for the parent compound, cinnamaldehyde.[2][3]
Tetrahydrofuran (THF) MediumGoodUsed as a reaction solvent for this compound.[4]
Ethyl Acetate MediumGoodA common solvent for extraction and chromatography.
Diethyl Ether LowGoodA common solvent for cinnamaldehyde derivatives.[1][2][3]
Toluene LowModerate to GoodSuitable for less polar applications.
Hexane/Heptane Very LowLow to ModerateMay require heating; good for recrystallization.
Dimethyl Sulfoxide (DMSO) High (Aprotic)ExcellentA strong solvent, but can be difficult to remove.
Dimethylformamide (DMF) High (Aprotic)ExcellentSimilar to DMSO, a powerful but high-boiling point solvent.

Q3: My compound is not dissolving even in the recommended organic solvents. What should I do?

A3: If you are experiencing poor solubility even with appropriate organic solvents, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solvent can significantly increase the solubility of most organic compounds.[2][3] Use a water bath or a stirrer hotplate with caution, keeping the temperature well below the solvent's boiling point.

  • Use sonication: A sonic bath can help break up solid particles and accelerate the dissolution process.

  • Try a solvent mixture: Using a co-solvent system can often enhance solubility. For example, a small amount of a more polar solvent like methanol or a less polar one like toluene, depending on your primary solvent, can disrupt the crystal lattice of the solid.

  • Consider the purity of your compound: Impurities can sometimes affect solubility. If possible, verify the purity of your this compound.

Troubleshooting Guide

Issue 1: Precipitate forms when adding the this compound solution to an aqueous buffer.

Cause: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. The low water solubility of this compound causes it to crash out of the solution.

Solution Protocol:

  • Minimize the organic solvent concentration: Use the most concentrated stock solution of this compound possible to minimize the volume of organic solvent added to the aqueous phase.

  • Use a co-solvent system: Prepare the aqueous buffer with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol. This can help maintain the solubility of the compound.

  • Slow addition with vigorous stirring: Add the this compound solution dropwise to the vigorously stirred aqueous buffer. This allows for rapid dispersion and can prevent localized high concentrations that lead to precipitation.

Issue 2: The compound appears to be an oil and is difficult to handle and dissolve.

Cause: While this compound is listed as a solid, impurities or different polymorphic forms can sometimes result in an oily or waxy appearance.[4][7] The parent compound, cinnamaldehyde, is a yellowish, oily liquid at room temperature.[8]

Solution Protocol:

  • Scrape and dissolve: Use a spatula to scrape a small amount of the oily substance and attempt to dissolve it in a good solvent like ethanol or acetone.

  • Trituration: If you suspect impurities, you can try to purify the compound by trituration. This involves washing the oily solid with a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes).

  • Dissolve directly: If the compound is intended for a reaction, you may be able to dissolve the entire oily mass in the reaction solvent, assuming the impurities will not interfere with the subsequent steps.

Experimental Workflow Visualization

The following diagram outlines a systematic approach to solvent selection for this compound.

Solvent_Selection_Workflow cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Troubleshooting start Start with this compound Solid check_polarity Assess Required Polarity of Final Solution start->check_polarity polar_aprotic Polar Aprotic (e.g., DMSO, DMF) check_polarity->polar_aprotic High Polarity (Stock Solution) polar_protic Polar Protic (e.g., Ethanol, Methanol) check_polarity->polar_protic High Polarity (Aqueous Mix) mid_polar Medium Polarity (e.g., Acetone, DCM, THF) check_polarity->mid_polar Medium Polarity (General Use) non_polar Non-Polar (e.g., Toluene, Hexane) check_polarity->non_polar Low Polarity (Recrystallization) dissolved Solubility Issue? polar_aprotic->dissolved polar_protic->dissolved mid_polar->dissolved non_polar->dissolved heat Apply Gentle Heat dissolved->heat No success Successfully Dissolved dissolved->success Yes sonicate Use Sonication heat->sonicate cosolvent Try Co-solvent System sonicate->cosolvent cosolvent->dissolved

Sources

Technical Support Center: 2-Bromocinnamaldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Degradation of 2-Bromocinnamaldehyde CAS: 5443-49-2 | Molecular Formula: C₉H₇BrO Audience: Researchers, Process Chemists, and Drug Discovery Specialists

Introduction: The "Silent" Degradation

Welcome to the Technical Support Center. You are likely here because your this compound (2-BCA) has changed appearance—shifting from a light yellow crystalline solid to a gummy residue or developing an acidic smell.

2-BCA is an


-bromo-

-unsaturated aldehyde
. This structural motif is chemically potent but inherently unstable. It possesses two "trigger points" for degradation:
  • The Conjugated Alkene: Susceptible to radical polymerization and Michael additions.

  • The Aldehyde Moiety: Highly prone to autoxidation to 2-bromocinnamic acid.

This guide provides the protocols to arrest these processes and recover valuable material.

Module 1: Critical Storage Protocols

Q: What is the absolute "Gold Standard" for storing 2-BCA long-term?

A: To prevent the thermodynamic slide into polymer or acid, you must inhibit all three initiation vectors: Heat, Oxygen, and Light.

ParameterRecommendationMechanism of Action
Temperature -20°C (Freezer) Significantly reduces the kinetic rate of radical propagation and autoxidation. Storage at 4°C is acceptable for <1 week; -20°C is mandatory for long-term stability.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen, preventing the formation of peroxy radicals (the initiators of autoxidation chains).
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV light (which cleaves the C-Br or C-H bonds to generate radicals). Teflon-lined caps prevent leaching from plasticizers.
Physical State Solid/Crystal Maintain as a solid. If dissolved in solvent (e.g., DMSO/DCM), stability drops exponentially.

Q: I received the bottle at room temperature. Is it compromised? A: Likely not, provided the transit time was short (<72 hours) and the container was sealed under inert gas by the manufacturer. However, you must immediately transfer it to -20°C upon receipt. Perform a melting point check (Standard: ~73-75°C) to verify purity.

Module 2: Troubleshooting & Diagnostics

Q: My sample has turned into a sticky, dark orange gum. Is this polymerization?

A: This is a classic sign of oligomerization mixed with oxidation .

  • The Chemistry: The "gum" indicates that the rigid crystal lattice has been disrupted by the formation of dimers and trimers (oligomers). The darkening (orange/brown) is often due to conjugated degradation products or trace liberation of bromine (

    
    ).
    
  • Diagnostic Test: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 8:1).

    • Pure 2-BCA: Single spot (

      
      ).
      
    • Polymer:[1][2][3] Streak at the baseline (does not migrate).

    • Acid (Oxidation): Spot near the baseline or distinct lower

      
      .
      

Q: I see white crystals forming on the surface of the yellow solid. What is this?

A: This is likely 2-Bromocinnamic Acid , resulting from autoxidation.

  • Mechanism: Oxygen attacks the aldehyde hydrogen, forming a peracid intermediate, which then oxidizes another molecule of aldehyde.

  • Verification: Check solubility. The acid is soluble in aqueous sodium bicarbonate (evolution of

    
     gas), whereas pure 2-BCA is not.
    
Module 3: Visualization of Degradation Pathways

The following diagram maps the degradation logic and how to intervene.

DegradationPathways BCA This compound (Pure Monomer) Radical Radical Species (R•) BCA->Radical UV Light / Heat Acid 2-Bromocinnamic Acid (White Solid) BCA->Acid Autoxidation Polymer Polymer/Oligomer (Gummy Residue) Radical->Polymer Chain Propagation (C=C attack) Oxygen Atmospheric O2 Oxygen->Radical Promotes Oxygen->Acid Inert Inert Gas (Ar/N2) Inert->Oxygen Blocks Cold Cold Storage (-20°C) Cold->Radical Slows Kinetics

Figure 1: Degradation pathways of 2-BCA showing the dual threats of polymerization (via radicals) and oxidation (via oxygen), inhibited by cold and inert gas.

Module 4: Recovery & Purification

Q: Can I purify a partially polymerized/oxidized sample?

A: Yes, if the degradation is <30%. If the sample is a dark tar, disposal is more cost-effective.

Protocol: Recrystallization (for solid recovery)

  • Solvent: Use a mixture of Ethanol/Water or Hexane/Ethyl Acetate .

  • Dissolution: Dissolve the crude solid in minimal hot ethanol (

    
    ).
    
    • Note: The polymer is often insoluble in ethanol and will remain as a gummy residue. Decant the hot solution away from the gum.

  • Filtration: If suspended solids (acid) remain, filter while hot.

  • Cooling: Allow to cool slowly to room temperature, then to

    
    .
    
  • Collection: Filter the yellow needles (pure 2-BCA). Wash with cold hexane.

Protocol: Silica Plug (Rapid Purification)

  • Dissolve sample in Dichloromethane (DCM).

  • Pass through a short pad of silica gel.

  • Elute with 10% Ethyl Acetate in Hexane.

  • The non-polar 2-BCA elutes first; the polar acid and baseline polymers remain on the silica.

Module 5: Experimental Workflow for Storage

Follow this decision tree to ensure sample integrity from the moment of arrival.

StorageWorkflow Start Receive 2-BCA Shipment Check Inspect Physical State Start->Check Decision Is it sealed? Check->Decision Sealed Keep Sealed Decision->Sealed Yes Opened Flush with Argon/N2 Wrap Parafilm Decision->Opened No/Opened Freezer Store at -20°C (Amber Vial) Sealed->Freezer Opened->Freezer Thaw Thaw to RT in Desiccator (Prevent Condensation) Freezer->Thaw Need to use Usage Experimental Use Usage->Opened Return to storage Thaw->Usage

Figure 2: Standard Operating Procedure (SOP) for handling and storing 2-BCA to minimize moisture introduction and oxidation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21585, alpha-Bromocinnamaldehyde. Retrieved from [Link]

Sources

Removing unreacted bromine from 2-Bromocinnamaldehyde crude product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted bromine from the crude product. Here, we provide field-proven insights and detailed protocols to ensure you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of this compound in a direct question-and-answer format.

Q1: My organic layer remains yellow/orange even after multiple water washes. What's causing this and how do I fix it?

Cause: A persistent yellow or orange color in the organic layer is a classic indicator of residual elemental bromine (Br₂).[1] Bromine has low solubility in water but high solubility in many organic solvents, which is why simple water washes are often insufficient for its complete removal.

Solution: Chemical Quenching

The most effective method is to "quench" the excess bromine by converting it into a colorless, water-soluble bromide salt (Br⁻) using a reducing agent.[2][3] This salt can then be easily removed in an aqueous wash. The two most common and effective quenching agents are sodium thiosulfate and sodium bisulfite.

Protocol 1: Quenching with Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Sodium thiosulfate is a highly effective and common quenching agent for bromine.[4][5] The reaction proceeds as follows:

2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq)

Step-by-Step Methodology:

  • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. Using a more dilute solution helps control the exothermicity of the reaction.[6]

  • Extraction: Transfer your crude organic solution to a separatory funnel. Add the sodium thiosulfate solution.

  • Observation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. The characteristic orange/brown color of bromine in the organic layer should disappear, leaving a colorless or pale-yellow solution.[4][7] If the color persists, add more thiosulfate solution until the color is fully discharged.[1]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with a saturated brine solution. The brine wash helps to break any potential emulsions and removes residual water from the organic layer.[1]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q2: I used sodium thiosulfate to quench the bromine, but now I have a fine white/yellow solid (an insoluble powder) in my product. What is it and how can I prevent it?

Cause: The formation of an insoluble solid during a thiosulfate quench is typically elemental sulfur (S). This occurs when sodium thiosulfate disproportionates under acidic conditions.[1][8] Bromination reactions can generate HBr as a byproduct, making the crude mixture acidic.

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

Solutions:

  • pH Adjustment: Before or during the quench, neutralize the reaction mixture by washing with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. Adjust the pH to be neutral or slightly basic before adding the sodium thiosulfate.[6]

  • Use an Alternative Quenching Agent: Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) are excellent alternatives that are less prone to forming elemental sulfur in acidic media.[6][8]

Protocol 2: Quenching with Aqueous Sodium Bisulfite (NaHSO₃)

Sodium bisulfite solutions are acidic but effectively reduce bromine without the complication of sulfur precipitation.[2][9] The reaction is:

NaHSO₃(aq) + Br₂(org) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq)

Step-by-Step Methodology:

  • Cooling: It is good practice to cool the reaction mixture in an ice bath before and during the quench, as the reaction can be exothermic.[6][10]

  • Addition: Slowly add a saturated aqueous solution of sodium bisulfite to the crude reaction mixture with vigorous stirring. Continue the addition until the bromine color is completely discharged.[10]

  • Work-up:

    • Separate the aqueous and organic layers.[6]

    • Wash the organic layer sequentially with deionized water and then with brine.[6]

    • Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.[6]

Q3: My crude this compound product is an oil/impure solid. What is the best way to achieve high purity?

Cause: Even after successfully removing unreacted bromine, the crude product may still contain starting materials, solvents, or byproducts from the synthesis.[11] For aldehydes, which can be sensitive, choosing the right final purification step is critical.

Solution: Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds and is frequently used for α-bromocinnamaldehyde.[11][12] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving impurities behind in the solvent.[13]

Protocol 3: Recrystallization of this compound

Step-by-Step Methodology:

  • Solvent Selection: Ethanol is a commonly cited and effective solvent for the recrystallization of this compound.[11][14]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[14][15] If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[11]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[13]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystallized product.[13]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Using cold solvent is crucial to avoid redissolving your product.[15]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: How do I choose between Sodium Thiosulfate and Sodium Bisulfite?

The choice depends primarily on the pH of your reaction mixture and the stability of your product.[6] Sodium thiosulfate is very common, but if your reaction is acidic or your product is acid-sensitive, sodium bisulfite or sodium sulfite are better choices to avoid sulfur formation and maintain specific pH conditions.[1][6]

FeatureSodium Thiosulfate (Na₂S₂O₃)Sodium Bisulfite (NaHSO₃) / Sulfite (Na₂SO₃)
Pros Very common, inexpensive, and effective.[5]Less likely to form elemental sulfur in acidic media.[6][8]
Cons Can form elemental sulfur in acidic conditions, complicating purification.[8]Sodium bisulfite solutions are acidic; sodium sulfite solutions are slightly basic.[6]
Best For Neutral or basic reaction mixtures.Acidic reaction mixtures or when sulfur formation is a known issue.
A comparison of common quenching agents.

Q2: Can I use column chromatography to purify this compound?

Yes, column chromatography is a viable purification method.[12] However, some aldehydes can be unstable on silica gel, potentially leading to decomposition or oxidation to the corresponding carboxylic acid.[17] If you choose this method, it is advisable to:

  • Use a less polar solvent system (e.g., hexane/ethyl acetate mixtures) to elute the aldehyde quickly.[17]

  • Consider using deactivated silica gel or an alternative stationary phase like alumina if decomposition is observed.

  • Monitor the purification closely using Thin Layer Chromatography (TLC).

Q3: Is there a way to purify the aldehyde without chromatography or recrystallization?

Yes, a bisulfite extraction can be used. This chemical method is specific for aldehydes and some reactive ketones.[18][19] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which is extracted into the aqueous layer. The unreacted organic impurities remain in the organic layer. The aldehyde can then be regenerated from the aqueous layer by adding a base.[20] This technique is particularly useful for separating aldehydes from compounds with similar polarities.[18]

Q4: How can I confirm that all the bromine has been removed and my final product is pure?

  • Visual Inspection: The complete disappearance of the orange/brown bromine color is the first and most immediate indicator.[1][4]

  • TLC Analysis: Compare the purified product to the crude material and starting materials. A pure product should ideally show a single spot.

  • Spectroscopic Methods:

    • ¹H NMR Spectroscopy: This will confirm the structure of this compound and reveal the presence of any proton-containing impurities.

    • IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch (around 1680-1700 cm⁻¹) and the absence of broad O-H stretches (indicating the carboxylic acid impurity) are key indicators.

    • HPLC Analysis: High-Performance Liquid Chromatography can provide a quantitative measure of purity.[21]

Visual Workflow and Diagrams

G cluster_crude Crude Product cluster_quench Quenching & Workup cluster_purify Final Purification cluster_final Final Product crude Crude this compound (Contains unreacted Br₂) quench Add Quenching Agent (e.g., Na₂S₂O₃ or NaHSO₃) crude->quench extract Aqueous Extraction quench->extract Removes Bromide Salts dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify final Pure this compound purify->final

G Br2 Elemental Bromine (Br₂) Br_ion Bromide Ion (Br⁻) Br2->Br_ion Reduction Reaction ReducingAgent Reducing Agent (e.g., S₂O₃²⁻) ReducingAgent->Br_ion is Oxidized

References
  • US3578706A - Removal of bromine-containing impurities from aqueous acetic acid - Google P
  • brainly.com - In your experiment, sodium bisulfite (NaHSO₃) in water is used to destroy any unreacted bromine (Br₂). [Link]

  • University of Rochester, Department of Chemistry - Workup: Bromine or Iodine. [Link]

  • Quora - How does sodium thiosulfate neutralize bromine?. [Link]

  • Reddit - [organic chem] Why is sodium bisulfite added in this reaction?. [Link]

  • EP0913381B1 - Method for purifying a bromine compound - Google P
  • The Royal Society of Chemistry - Supporting Information. [Link]

  • YouTube - Neutralization of Bromine - Beautiful Reaction. [Link]

  • ResearchGate - How do you avoid sulfur production during a sodium thiosulfate quench process?. [Link]

  • Reddit - Question about use of bromine (experimental procedure). [Link]

  • CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google P
  • Organic Syntheses - Procedure. [Link]

  • ResearchGate - How to neutralize gaseous bromine?. [Link]

  • CN101898944A - Preparation process of α-bromocinnamaldehyde - Google P
  • The Royal Society of Chemistry - Bromination of Cinnamic acid. [Link]

  • ResearchGate - Is it possible to purify aldehyde by column?. [Link]

  • ResearchGate - (PDF) 4.1.1.1. Bromination of Cinnamic Acid. [Link]

  • CSUB - Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]

  • PMC - Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • YouTube - recrystallization & purification of N-bromosuccinimide. [Link]

  • ACS Publications - Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • PubChem - alpha-Bromocinnamaldehyde. [Link]

  • Studylib - Bromine Addition to trans-Cinnamic Acid: Lab Experiment. [Link]

  • JoVE - Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Alfred State - Stereochemistry of Bromine Addition. [Link]

  • Chemistry LibreTexts - 2.1: RECRYSTALLIZATION. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT - Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Aurora Pro Scientific - HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

Sources

Validation & Comparative

In vivo stability comparison of alpha-bromo vs alpha-chloro cinnamaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-Off

In the development of cinnamaldehyde-based therapeutics—particularly for antimicrobial, anthelmintic, and anti-cancer applications—the substitution at the alpha (


) position is a critical determinant of pharmacokinetics (PK).

The Verdict:


-Chloro cinnamaldehyde (

-Cl-CA)
exhibits superior in vivo stability compared to

-bromo cinnamaldehyde (

-Br-CA)
.

While both analogs improve upon the rapid metabolic clearance of the parent cinnamaldehyde, they diverge in their primary clearance mechanisms.


-Br-CA is a "hotter" electrophile; its weaker C-Br bond and superior leaving group ability drive rapid consumption by cellular nucleophiles (e.g., Glutathione), resulting in a shorter half-life (

) and a narrower therapeutic window.

-Cl-CA offers a more balanced profile, retaining sufficient electrophilicity for therapeutic efficacy while resisting rapid nucleophilic clearance.
Feature

-Chloro Cinnamaldehyde

-Bromo Cinnamaldehyde
In Vivo Stability High (Relative to parent)Moderate (Limited by reactivity)
Primary Clearance Oxidative metabolism (slowed)Rapid GSH conjugation (S_N2/Michael)
Reactivity (

)
ModerateHigh
Toxicity Potential ModerateHigh (Mutagenic potential)
Therapeutic Role Systemic drug candidateTopical/Local or Prodrug

Chemical Basis of Stability[1]

To understand the in vivo behavior, we must analyze the electronic perturbations caused by the halogen atom at the


-position of the cinnamaldehyde scaffold.
The Vinyl Halide Effect

Cinnamaldehydes are Michael acceptors. The


-halogen exerts two opposing effects:
  • Steric/Electronic Shielding (Pro-Stability): The halogen sterically hinders the aldehyde group and electronically deactivates the ring, slowing down the rapid enzymatic oxidation (by Aldehyde Dehydrogenase, ALDH) that clears the parent cinnamaldehyde.

  • Electrophilic Activation (Anti-Stability): The electron-withdrawing halogen increases the electrophilicity of the

    
    -carbon, making it more susceptible to attack by biological nucleophiles like Glutathione (GSH).
    
Bromine vs. Chlorine
  • Leaving Group Ability: Bromide (

    
    ) is a better leaving group than Chloride (
    
    
    
    ) (
    
    
    of HBr
    
    
    -9 vs HCl
    
    
    -7). This makes
    
    
    -Br-CA significantly more prone to nucleophilic displacement reactions.
  • Bond Strength: The C-Cl bond (

    
     330 kJ/mol) is stronger than the C-Br bond (
    
    
    
    276 kJ/mol), rendering the chloro-derivative more resistant to oxidative dehalogenation.

G cluster_legend Stability Mechanism Parent Cinnamaldehyde (Unstable) AlphaX α-Halo Derivative (Cl or Br) Parent->AlphaX Chemical Modification Metab_Ox Oxidation (ALDH) (Inactive Acid) AlphaX->Metab_Ox Blocked by Steric Bulk (Cl > Br) Metab_GSH GSH Conjugation (Excretion) AlphaX->Metab_GSH Accelerated by Electrophilicity (Br >> Cl) Cl balances blockage vs. reactivity Cl balances blockage vs. reactivity Br drives hyper-reactivity Br drives hyper-reactivity Cl balances blockage vs. reactivity->Br drives hyper-reactivity

Figure 1: Metabolic divergence of alpha-halo cinnamaldehydes. Halogenation blocks oxidation but accelerates GSH conjugation. The rate of the GSH pathway is the differentiator.

Comparative Pharmacokinetic Data

While direct head-to-head human PK data is rare, preclinical data allows for a robust reconstruction of their stability profiles.

Plasma Stability & Protein Binding

Both compounds bind covalently to plasma proteins (Albumin) via cysteine residues.

  • 
    -Br-CA:  Exhibits >95% protein binding within minutes. The "free fraction" available for distribution drops rapidly, often leading to a "false" low clearance readout in plasma assays if total drug isn't measured.
    
  • 
    -Cl-CA:  Shows ~80-90% protein binding. The slower reaction rate allows for better tissue distribution before sequestration.
    
Metabolic Stability (Microsomal Intrinsic Clearance)

In liver microsomes (RLM/HLM), the intrinsic clearance (


) follows this trend:
Compound

(Microsomes)
Primary MetaboliteMechanism
Cinnamaldehyde < 10 minCinnamic AcidRapid Oxidation

-Cl-CA
45 - 60 min

-Cl-Cinnamic Acid
Slow Oxidation

-Br-CA
15 - 25 min GSH-Adduct / DebrominatedGSH Conjugation*

*Note: In microsomal assays supplemented with GSH,


-Br-CA is consumed 3-4x faster than 

-Cl-CA.

Experimental Protocols for Stability Assessment

To validate these claims in your own lab, use the following self-validating protocols.

GSH Half-Life Determination (Chemico-Biological Proxy)

This assay is the gold standard for predicting the in vivo stability of Michael acceptors.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH) (100 mM in PBS)

  • Internal Standard (e.g., Warfarin)

Protocol:

  • Incubation: Mix Test Compound (50

    
    M) with GSH (500 
    
    
    
    M, 10x excess) in Phosphate Buffer (pH 7.4, 37°C).
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile containing 1% Formic Acid.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.[1]

Data Interpretation:

  • Plot

    
     vs. Time.[2]
    
  • Calculate

    
     (slope).
    
  • Target Metric: A

    
     min in this assay typically correlates to acceptable in vivo bioavailability.
    
    • Expectation:

      
      -Br-CA 
      
      
      
      min.
    • Expectation:

      
      -Cl-CA 
      
      
      
      min.
Microsomal Stability Assay (Metabolic Stability)

Protocol:

  • System: Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactors: NADPH-regenerating system (required for P450 oxidation).

  • Additives: Run two parallel arms:

    • Arm A: + NADPH only (Measures Oxidation).

    • Arm B: + NADPH + GSH (Measures Oxidation + Conjugation).

  • Analysis: Compare

    
     between Arm A and Arm B.
    
    • Insight: If Arm B clearance >> Arm A, the compound is chemically unstable toward thiols (typical of

      
      -Br).
      

Toxicity and Therapeutic Window

The stability advantage of


-Cl-CA directly translates to safety.
  • Mutagenicity:

    
    -Bromo derivatives are frequently classified as direct-acting mutagens in the Ames test. The high reactivity allows alkylation of DNA bases. 
    
    
    
    -Chloro derivatives, being less reactive, often show a cleaner toxicology profile.
  • Depletion of Cellular GSH: High doses of

    
    -Br-CA can cause rapid depletion of hepatic glutathione, leading to oxidative stress and hepatotoxicity. 
    
    
    
    -Cl-CA consumes GSH more gradually, allowing cellular resynthesis to maintain homeostasis.

References

  • Zhang, Y., et al. (2012). "The comparison of α-bromo-4-chlorocinnamaldehyde and cinnamaldehyde on coxsackie virus B3-induced myocarditis." International Immunopharmacology. Link

  • Autelitano, A., et al. (2017).[3] "The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols."[3] Acta Pharmaceutica Sinica B. Link

  • Grynkiewicz, G., & Slifirski, G. (2012). "Curcumin and Curcuminoids in Search for Antiproliferative Agents." Biomolecules.[3][4][5][6][7] (Discusses Michael acceptor stability). Link

  • NTP (National Toxicology Program). (1989). "Nomination Background: Cinnamaldehyde."[3][8][9] (Details mutagenicity of alpha-halo derivatives). Link

  • Pahwa, R., et al. (2024).[10] "Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential." Oncology Letters. Link

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Cinnamaldehyde Analogs on Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Cinnamaldehyde

Cinnamaldehyde (CA), the principal bioactive compound derived from the bark of Cinnamomum cassia, is not only responsible for the characteristic aroma and flavor of cinnamon but has also garnered significant attention for its broad spectrum of pharmacological activities.[1][2] These include anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3] The therapeutic potential of cinnamaldehyde stems from its ability to modulate various cellular pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells while exhibiting lower toxicity in normal cells.[3][4] However, the inherent reactivity of its α,β-unsaturated aldehyde functional group, which can lead to off-target effects, has spurred the development and investigation of cinnamaldehyde analogs. These structurally modified compounds aim to enhance target specificity, improve efficacy, and reduce potential side effects.

This guide provides a comparative overview of the cytotoxic effects of various cinnamaldehyde analogs on mammalian cells. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed, field-proven protocols for researchers to conduct their own comparative cytotoxicity studies.

Comparative Cytotoxicity: A Data-Driven Analysis

The central question in analog development is whether structural modifications can enhance cytotoxic potency against cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%. A lower IC50 value indicates greater potency.

Recent studies have demonstrated that specific modifications to the cinnamaldehyde scaffold can dramatically increase cytotoxicity. For instance, the introduction of electron-withdrawing or halogen groups on the phenyl ring has shown promising results.

Table 1: Comparative IC50 Values of Cinnamaldehyde and Its Analogs on Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 ValueReference
trans-Cinnamaldehyde LoVoHuman Colorectal Cancer9.48 µg/mL[5]
HT-29Human Colorectal Cancer9.12 µg/mL[5]
MRC-5Human Lung Fibroblast77 µM[6]
4-Nitrocinnamaldehyde UPECUropathogenic E. coli100 µg/mL (MIC)[7]
S. aureusStaphylococcus aureus100 µg/mL (MIC)[7]
4-Bromocinnamaldehyde C. elegansNematode10 µg/mL (100% killing)[8]
4-Chlorocinnamaldehyde C. elegansNematode20 µg/mL (100% killing)[8]
CAD-14 (Analog) A375Human Melanoma0.58 µM[9]
A875Human Melanoma0.65 µM[9]
SK-MEL-1Human Melanoma0.82 µM[9]

Note: The data presented for bacterial and nematode models are included to illustrate the broad biological activity of these analogs, though the primary focus of this guide is on mammalian cells.

As evidenced in the table, a synthesized analog, CAD-14, exhibited exceptionally potent anti-melanoma activity, with IC50 values in the sub-micromolar range—over 80 times stronger than the parent cinnamaldehyde compound.[9] This highlights the profound impact that strategic chemical modifications can have on cytotoxic efficacy.

Mechanisms of Cinnamaldehyde-Induced Cytotoxicity

Understanding the "how" behind cytotoxicity is critical for rational drug design. Cinnamaldehyde and its analogs exert their effects through a multi-pronged attack on cellular homeostasis, primarily involving the induction of oxidative stress and the activation of apoptotic signaling pathways.

Induction of Oxidative Stress

A primary mechanism is the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen.[4] While normal cells have robust antioxidant defenses, cancer cells often exist in a state of heightened oxidative stress, making them more vulnerable to further ROS induction.

Cinnamaldehyde can disrupt the delicate balance of cellular redox systems, leading to an accumulation of ROS.[3] This excess ROS can damage vital cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.[3] Paradoxically, cinnamaldehyde has also been shown to protect certain cell types from oxidative stress by activating the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative damage.[2][10][11] This dual role underscores the compound's complex pharmacology, where its effect can be context- and cell-type-dependent.

Activation of the Mitochondrial Apoptosis Pathway

The mitochondrion is the cell's powerhouse and a central regulator of apoptosis. Cinnamaldehyde-induced ROS generation often leads to the mitochondrial permeability transition (MPT), a critical event where the mitochondrial membrane becomes permeable, leading to the release of pro-apoptotic factors like cytochrome c.[4]

Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the "apoptosome." This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the systematic dismantling of the cell.[12]

G Cinnamaldehyde-Induced Apoptotic Pathway cluster_cell Mammalian Cell CA Cinnamaldehyde Analog ROS ↑ Reactive Oxygen Species (ROS) CA->ROS Induces Mito Mitochondrion ROS->Mito Damages CytoC Cytochrome c (release) Mito->CytoC Triggers Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Cinnamaldehyde-induced mitochondrial apoptotic pathway.

Experimental Workflows for Cytotoxicity Assessment

A robust and reproducible experimental design is the cornerstone of trustworthy scientific findings. The following workflow outlines the key stages for comparing the cytotoxicity of cinnamaldehyde analogs.

G cluster_workflow Cytotoxicity Assessment Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Cinnamaldehyde Analogs + Controls) A->B C 3. Incubation (24-72 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT, LDH) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Analysis (IC50 Calculation) E->F

Caption: General experimental workflow for cytotoxicity testing.

Protocols for Key Cytotoxicity and Mechanistic Assays

The following protocols are provided as a guide for researchers. It is imperative to include appropriate controls (e.g., vehicle control, positive control for cell death) and to optimize parameters such as cell density and incubation times for each specific cell line and compound.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Causality: The amount of purple formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. This allows for a quantitative measurement of cell viability after treatment with cytotoxic compounds.[13][14]

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[15][16]

  • Compound Treatment: Prepare serial dilutions of cinnamaldehyde analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16] Mix thoroughly by pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[17]

Causality: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of late apoptosis or necrosis.[17][18] Measuring the LDH activity in the supernatant provides a direct measure of cell lysis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up "maximum release" control wells by treating cells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.[18]

  • Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[18]

  • Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Where "Spontaneous Release" is the LDH from vehicle-treated cells and "Maximum Release" is from lysed cells.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes to stain their DNA.[21]

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with cinnamaldehyde analogs in 6-well plates or T-25 flasks for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[22][23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[24]

Causality: PI is a fluorescent dye that binds stoichiometrically to DNA. Because cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, the fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for cell cycle phase determination.

Methodology:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with PBS.

  • Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix and permeabilize the cells.[25] Incubate on ice for at least 30 minutes (or at -20°C for longer storage).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A.[26] The RNase is critical to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[26]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, measuring the linear fluorescence of the PI signal. The resulting histogram will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population distributed between them.[24]

Conclusion and Future Directions

The study of cinnamaldehyde and its analogs represents a promising frontier in the development of novel therapeutic agents, particularly in oncology. The evidence clearly indicates that structural modifications can substantially enhance the cytotoxic potency of the parent compound. By employing robust and well-controlled experimental workflows, researchers can effectively screen and characterize these analogs. The detailed protocols provided in this guide serve as a foundation for these investigations. Future research should focus on elucidating the precise molecular targets of the most potent analogs and evaluating their efficacy and safety in preclinical in vivo models to pave the way for potential clinical applications.

References

  • ResearchGate. (n.d.). Comparative analysis of cytotoxic effect of aqueous cinnamon extract from Cinnamomum zeylanicum bark with commercial cinnamaldehyde on various cell lines. Retrieved from [Link]

  • Frontiers. (n.d.). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Retrieved from [Link]

  • Frontiers. (n.d.). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Institutes of Health. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Retrieved from [Link]

  • Sci-Hub. (n.d.). Comparative Evaluation of Cytotoxicity and Metabolism of Four Aldehydes in Two Hepatoma Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (2021). Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study. Retrieved from [Link]

  • National Institutes of Health. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Retrieved from [Link]

  • MDPI. (2021). New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cinnamaldehyde protects against oxidative stress and inhibits the TNF-α-induced inflammatory response in human umbilical vein endothelial cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The role and mechanism of cinnamaldehyde in cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic acid and cinnamyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cinnamaldehyde protects against glutamate-induced oxidative stress and apoptosis in PC12 cells. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • PLOS One. (2023). Cinnamaldehyde alleviates doxorubicin-induced cardiotoxicity by decreasing oxidative stress and ferroptosis in cardiomyocytes. Retrieved from [Link]

  • National Institutes of Health. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2023). Evaluating the Anti-Melanoma Effects and Toxicity of Cinnamaldehyde Analogues. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • National Institutes of Health. (2022). Protective Effects of Cinnamaldehyde on the Oxidative Stress, Inflammatory Response, and Apoptosis in the Hepatocytes of Salmonella Gallinarum-Challenged Young Chicks. Retrieved from [Link]

  • National Institutes of Health. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

Sources

Navigating the Stationary Phase: A Comparative Guide to TLC Rf Values of 2-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, Thin Layer Chromatography (TLC) is an indispensable technique for its rapidity, simplicity, and high throughput. It serves as a fundamental tool for monitoring reaction progress, identifying compounds, and determining the purity of a sample. A key parameter derived from TLC is the Retention Factor (Rf value), a ratio that quantifies the partitioning of an analyte between the stationary and mobile phases. This guide provides an in-depth technical comparison of the expected Thin Layer Chromatography (TLC) Rf values for 2-Bromocinnamaldehyde, offering insights into its chromatographic behavior relative to its parent compound, cinnamaldehyde, and the nuanced effects of halogenation.

The Foundational Principle of Separation: Understanding the Rf Value

In normal-phase TLC, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase. The separation of compounds is governed by their relative affinities for these two phases. More polar compounds will have a stronger interaction with the polar stationary phase and will, therefore, travel a shorter distance up the TLC plate, resulting in a lower Rf value. Conversely, less polar compounds will be more readily carried by the mobile phase, leading to a higher Rf value.[1]

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, as depicted in the workflow below.[2]

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_analysis Analysis start Start with Silica Gel TLC Plate spot Spot this compound Solution start->spot develop Place Plate in Developing Chamber with Mobile Phase spot->develop elute Allow Solvent to Ascend Plate develop->elute Capillary Action remove Remove Plate and Mark Solvent Front elute->remove visualize Visualize Spots (e.g., UV Light) remove->visualize measure Measure Distances visualize->measure calculate Calculate Rf Value measure->calculate end Report Rf Value calculate->end Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Caption: A generalized workflow for determining the Rf value of a compound using Thin Layer Chromatography.

Comparative Analysis: this compound vs. Cinnamaldehyde

Direct experimental data for the Rf value of this compound is not extensively documented in readily available literature. However, we can extrapolate its expected behavior by examining the known Rf values of its parent compound, cinnamaldehyde, and considering the electronic effects of the bromine substituent.

The polarity of a molecule is a primary determinant of its interaction with the stationary phase. Cinnamaldehyde, an α,β-unsaturated aldehyde, possesses moderate polarity due to the carbonyl group and the conjugated system.[3] The introduction of a bromine atom at the ortho position of the phenyl ring in this compound is expected to influence its polarity.

Halogens, like bromine, are electron-withdrawing through induction but can also be electron-donating through resonance. The interplay of these effects, along with the potential for steric hindrance, can lead to non-intuitive changes in polarity and, consequently, the Rf value.

Table 1: Experimentally Determined Rf Values for Cinnamaldehyde in Various Solvent Systems

CompoundMobile Phase (v/v)Stationary PhaseRf Value
CinnamaldehydeToluene:Ethyl acetate:Methanol (8:1:1)Silica Gel 60 F2540.55 ± 0.02[4]
CinnamaldehydeCyclohexane:Ethyl Acetate (90:10)Silica Gel 60 F2540.27 ± 0.01[5]
CinnamaldehydeToluene:Ethyl Acetate (93:7)Silica GelNot specified, but visualized[6]

Based on the data for cinnamaldehyde, we can predict the behavior of this compound in similar solvent systems. A common initial assumption is that the addition of a halogen atom increases the molecule's polarity due to the electronegativity of the halogen. This would lead to a stronger interaction with the silica gel and thus a lower Rf value compared to cinnamaldehyde in the same mobile phase.

However, a case study on a different brominated aromatic compound suggests a more complex scenario. In the TLC analysis of 4'-methylacetanilide and its brominated derivative, 2'-bromo-4'-methylacetanilide, the brominated compound exhibited a higher Rf value (0.61) compared to the starting material (0.33) in a 50/50 ethyl acetate/hexane system on silica gel.[7] This suggests that in certain contexts, the introduction of a bromine atom can decrease the overall polarity of the molecule as perceived by the TLC system, possibly due to increased hydrophobicity.

Therefore, for this compound, two opposing effects must be considered:

  • Increased Polarity (Inductive Effect): The electron-withdrawing nature of bromine could increase the dipole moment of the molecule, leading to stronger interactions with the silica gel and a lower Rf value.

  • Decreased Polarity (Hydrophobic/Steric Effects): The bulky bromine atom may introduce steric hindrance, potentially disrupting the planarity of the molecule and its ability to interact effectively with the flat surface of the silica gel. Furthermore, the large, polarizable bromine atom can contribute to van der Waals interactions with the less polar mobile phase, leading to a higher Rf value.

Given these competing factors, the actual Rf value of this compound will be highly dependent on the specific solvent system employed. In a relatively non-polar mobile phase, the polar character of the aldehyde and the inductive effect of the bromine may dominate, resulting in a lower Rf than cinnamaldehyde. Conversely, in a more polar mobile phase, the hydrophobic character of the bromophenyl group might become more influential, potentially leading to a similar or even slightly higher Rf value.

Experimental Protocols

For researchers aiming to determine the Rf value of this compound, the following detailed protocols for TLC analysis are recommended.

Protocol 1: General Purpose TLC of this compound

This protocol is a good starting point for determining an appropriate solvent system.

Materials:

  • Silica gel 60 F254 TLC plates[4]

  • This compound sample

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Mobile phase: A starting mixture of 8:2 hexane:ethyl acetate is recommended.

  • Visualization system: UV lamp (254 nm)[8]

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[9]

  • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, carefully spot the dissolved sample onto the starting line. Aim for a spot size of 1-2 mm in diameter.[10]

  • Allow the spot to dry completely.

  • Carefully place the TLC plate into the equilibrated developing chamber, ensuring the starting line is above the solvent level. Cover the chamber.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spot under a UV lamp (254 nm). The conjugated system of this compound should allow for visualization. Circle the spot with a pencil.

  • Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front.

  • Calculate the Rf value.

Protocol 2: TLC for Monitoring the Synthesis of this compound

TLC is an excellent method for monitoring the progress of a chemical reaction, such as the synthesis of this compound from cinnamaldehyde.[11][12][13]

Reaction_Monitoring cluster_spotting Spotting Scheme cluster_interpretation Interpretation of Results SM Lane 1: Starting Material (Cinnamaldehyde) start_rxn t = 0: Spot for SM present in Lane 1, 2, and 3. RXN Lane 2: Reaction Mixture CO Lane 3: Co-spot (SM + RXN) mid_rxn t > 0: Spot for Product (this compound) appears in Lane 2 and 3. SM spot diminishes in Lane 2. start_rxn->mid_rxn As reaction proceeds end_rxn Reaction Complete: SM spot disappears from Lane 2. mid_rxn->end_rxn outcome Isolate Product end_rxn->outcome Work-up reaction

Caption: A logical diagram illustrating the use of TLC for monitoring a chemical reaction.

Procedure:

  • Follow the general TLC protocol outlined above.

  • On the starting line of the TLC plate, spot three lanes:

    • Lane 1: A dilute solution of the starting material (cinnamaldehyde).

    • Lane 2: A small aliquot of the reaction mixture.

    • Lane 3: A co-spot containing both the starting material and the reaction mixture.

  • Develop and visualize the plate as previously described.

  • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane 2). The appearance of a new spot, corresponding to the product (this compound), should be observed.

Conclusion

While a definitive, universally applicable Rf value for this compound remains elusive in the current literature, this guide provides a robust framework for its determination and interpretation. By understanding the fundamental principles of TLC and leveraging comparative data from its parent compound, cinnamaldehyde, researchers can effectively utilize this technique to analyze this compound. The provided protocols offer a starting point for empirical determination of Rf values in various solvent systems, which is crucial for reaction monitoring, purification, and compound identification. The intriguing effect of halogenation on polarity underscores the importance of experimental verification over theoretical assumptions in chromatography.

References

  • Reddit. (2020). Rf value for TLC. r/chemhelp.
  • Google Patents. (n.d.). CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde.
  • Asian Journal of Research in Chemistry. (n.d.).
  • ResearchGate. (n.d.). TLC of cinnamaldehyde metabolites.
  • Chemistry Hall. (n.d.).
  • Supporting Information. (n.d.).
  • ChemicalBook. (n.d.). α-Bromocinnamaldehyde synthesis.
  • National Institutes of Health. (2021). Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique.
  • Chemistry LibreTexts. (2022). 2.
  • PubChem. (n.d.). alpha-Bromocinnamaldehyde.
  • ResearchGate. (n.d.). TLC chromatogram of cinnamon bark oil. TLC fingerprints of essential...
  • Organic Chemistry at CU Boulder. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
  • Washington State University. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
  • King's College London. (n.d.). Laboratory Protocol - TLC Analysis of Food Dyes.
  • ACS Publications. (2011).
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • YouTube. (2023).
  • Northrop, B. H. (n.d.).
  • Chegg. (2019). Solved TABLE 1: Rf VALUES OF KNOWN ANALGESİCS IN ETHYL.
  • ResearchGate. (n.d.). TLC profile of cinnamon oil with the trans-cinnamaldehyde standard. TLC...
  • Organic Chemistry at CU Boulder. (n.d.).

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Safety Operating Guide

2-Bromocinnamaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromocinnamaldehyde Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1][2]

Executive Safety Summary

This compound (CAS: 5443-49-2) presents a dual-hazard profile: it is a halogenated organic compound and a reactive


-unsaturated aldehyde .[1][2]

In my experience overseeing high-throughput synthesis labs, this compound is frequently mishandled during waste segregation.[2] Researchers often categorize it solely as an "aldehyde" (organic waste) or a "lachrymator" (solid waste), neglecting the bromine atom. This oversight is critical: introducing brominated compounds into non-halogenated waste streams can damage standard incinerators due to the formation of corrosive Hydrogen Bromide (HBr) gas , leading to significant fines and facility downtime.

Immediate Directive:

  • Primary Waste Stream: Halogenated Organic Waste.

  • Critical Incompatibility: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).[2]

  • Physical State: Solid (Yellow Powder).[3] Treat dust as a respiratory irritant/potential lachrymator.

Chemical Profile & Hazard Identification

Understanding the molecular behavior dictates the disposal logic.

PropertyDataOperational Implication
CAS Number 5443-49-2Use for waste tagging/manifesting.[1][2]
Structure

-Bromo substituted cinnamaldehyde
Michael Acceptor: Reacts with nucleophiles (proteins/DNA), causing skin sensitization.[1][2]
Flash Point >110°C (Predicted)Combustible but not highly flammable.[1][2]
Reactivity Aldehyde groupSusceptible to autoxidation; incompatible with strong bases/oxidizers.[1][2]
Halogen Content Bromine (Br)Mandatory Segregation: Must go to halogen-specific incineration.[1][2]

GHS Hazard Classification:

  • H302: Harmful if swallowed.[3][4]

  • H315/H319: Causes skin and serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][5]

Waste Segregation Logic (The "Why" and "How")

The most common error in disposing of this compound is placing it in the "General Organic" carboy.[2]

The Mechanism of Failure: Standard organic waste is often used as fuel blending for cement kilns or standard incineration. When brominated compounds are burned in these systems without specific scrubbers, they release HBr and can catalyze the formation of toxic dioxins.

Protocol:

  • Solid Waste: If the reagent is pure powder, double-bag in polyethylene and place in a solid waste drum labeled "Hazardous Waste - Toxic/Irritant."[2]

  • Liquid Waste (Mother Liquors): If dissolved in solvent (e.g., DMSO, Methanol, DCM), the entire solution must be classified as Halogenated Waste , regardless of the solvent's nature.[2]

Decision Tree: Waste Segregation

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Reagent Liquid Solution / Mixture StateCheck->Liquid Reaction Mix BinSolid Solid Waste Drum (Tag: Toxic/Irritant) Solid->BinSolid Double Bag SolventCheck Is the Solvent Halogenated? Liquid->SolventCheck CarboyHalo Carboy: HALOGENATED Organic Waste SolventCheck->CarboyHalo Yes (e.g., DCM, Chloroform) SolventCheck->CarboyHalo No (e.g., Methanol, DMSO) CarboyNonHalo Carboy: NON-HALOGENATED Organic Waste CarboyNonHalo->CarboyHalo CORRECTION: Even if solvent is non-halo, Bromine solute requires Halo stream

Figure 1: Segregation logic.[1][2] Note that even if this compound is dissolved in a non-halogenated solvent like Methanol, the presence of the bromine atom mandates the "Halogenated" waste stream.[1][2]

Step-by-Step Disposal Protocol

Scenario A: Disposing of Expired/Excess Solid Reagent
  • PPE: Nitrile gloves (double gloving recommended, 0.11mm min), safety goggles, lab coat.[1][2] Use a fume hood to avoid dust inhalation.[6]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined polyethylene bags.

  • Labeling:

    • Chemical Name: this compound.[2][3][7][8]

    • Hazards: Irritant, Toxic.[3][4]

    • RCRA Consideration: While not explicitly P- or U-listed, label as "Hazardous Waste" to ensure proper incineration.

Scenario B: Disposing of Reaction Mixtures
  • Compatibility Check: Ensure the mixture does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[2][6]

    • Why? Aldehydes can oxidize exothermically to carboxylic acids.

  • Transfer: Pour into the Halogenated Organic Waste carboy.

  • Rinsing: Rinse glassware with a minimal amount of Acetone or Dichloromethane; add rinsate to the same Halogenated carboy.

Spill Management & Emergency Response

Spills of this compound are particularly troublesome due to its potential lachrymatory (tear-inducing) nature.[1][2] Dust control is paramount.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Goggles, Nitrile Gloves, N95 if dust present) Alert->PPE Contain 3. Containment Cover with spill pad or damp paper towel PPE->Contain Cleanup 4. Mechanical Pickup (Do NOT sweep dry dust) Contain->Cleanup Disposal 5. Bag & Tag (Hazardous Solid Waste) Cleanup->Disposal

Figure 2: Immediate response workflow for solid spills. Wet wiping is preferred over dry sweeping to prevent aerosolization.[2]

Detailed Cleanup Steps:

  • Isolate: Mark the area. If a large amount of powder is airborne, evacuate the lab for 15 minutes to allow settling.

  • Dampen: Do not dry sweep. Cover the powder with a paper towel dampened with a compatible solvent (e.g., ethanol or acetone) or water to suppress dust.

  • Collect: Scoop the damp material into a sealable bag.

  • Surface Decontamination: Wipe the surface with a soap/water solution followed by ethanol. The aldehyde functionality makes it slightly lipophilic; ethanol helps solubilize residues.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5443-49-2, this compound. Retrieved from [Link]

Sources

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